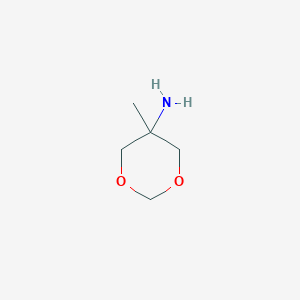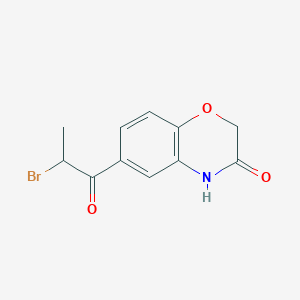
(2E,6E)-8-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,6E)-8-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol is a complex organic compound characterized by its unique structural features. This compound belongs to the class of naphthalene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-8-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 1,4-dimethoxy-3-methylnaphthalene with appropriate reagents to introduce the octa-2,6-dien-1-ol moiety. The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as pyridinium chlorochromate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-8-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the naphthalene ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2E,6E)-8-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E,6E)-8-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(1,4-Dimethoxy-3-methylnaphthalen-2-yl)boronic acid: This compound shares a similar naphthalene core but differs in its functional groups.
Methyl (4E,8E)-10-(1,4-dimethoxy-3-methylnaphthalen-2-yl)-4,8-dimethyldeca-4,8-dienoate: Another related compound with structural similarities.
Uniqueness
(2E,6E)-8-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C23H30O3 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
8-(1,4-dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C23H30O3/c1-16(9-8-10-17(2)15-24)13-14-19-18(3)22(25-4)20-11-6-7-12-21(20)23(19)26-5/h6-7,10-13,24H,8-9,14-15H2,1-5H3 |
InChI Key |
DRXBPDNOLVKFGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCC=C(C)CO)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-phenylethan-1-ol](/img/structure/B8701359.png)
![2-[(Dipropylamino)methyl]phenol](/img/structure/B8701363.png)
![13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene](/img/structure/B8701376.png)









